molecular formula C20H37N B12515754 2,2,6,6-Tetramethyl-4-(undec-10-EN-1-ylidene)piperidine CAS No. 682320-07-6

2,2,6,6-Tetramethyl-4-(undec-10-EN-1-ylidene)piperidine

Katalognummer: B12515754
CAS-Nummer: 682320-07-6
Molekulargewicht: 291.5 g/mol
InChI-Schlüssel: WLVIQZKJRLSQCS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2,6,6-Tetramethyl-4-(undec-10-EN-1-ylidene)piperidine is a chemical compound characterized by its unique structure, which includes a piperidine ring substituted with tetramethyl groups and an undec-10-en-1-ylidene side chain.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,6,6-Tetramethyl-4-(undec-10-EN-1-ylidene)piperidine typically involves the reaction of piperidine derivatives with appropriate alkylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or chromatography to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

2,2,6,6-Tetramethyl-4-(undec-10-EN-1-ylidene)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

2,2,6,6-Tetramethyl-4-(undec-10-EN-1-ylidene)piperidine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,2,6,6-Tetramethyl-4-(undec-10-EN-1-ylidene)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,2,6,6-Tetramethyl-4-(undec-10-EN-1-ylidene)piperidine is unique due to its specific structural features, such as the presence of both tetramethyl groups and an undec-10-en-1-ylidene side chain.

Eigenschaften

CAS-Nummer

682320-07-6

Molekularformel

C20H37N

Molekulargewicht

291.5 g/mol

IUPAC-Name

2,2,6,6-tetramethyl-4-undec-10-enylidenepiperidine

InChI

InChI=1S/C20H37N/c1-6-7-8-9-10-11-12-13-14-15-18-16-19(2,3)21-20(4,5)17-18/h6,15,21H,1,7-14,16-17H2,2-5H3

InChI-Schlüssel

WLVIQZKJRLSQCS-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC(=CCCCCCCCCC=C)CC(N1)(C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.